molecular formula C14H26N2O2 B13599287 Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate

Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate

Cat. No.: B13599287
M. Wt: 254.37 g/mol
InChI Key: GDERRYVFBDDLQJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate is an organic compound with the molecular formula C13H25N3O2. It is a white solid that is stable at room temperature and soluble in some organic solvents such as dichloromethane and ethanol . This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate can be synthesized through several steps. A common method involves the initial synthesis of ®-2-aminomethylpiperidine, which is then reacted with Boc acid chloride to produce the desired compound . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure stability and prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate is unique due to its specific structure, which includes a cyclopropyl group and an aminomethyl functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-6-4-5-10(9-16)12-7-11(12)8-15/h10-12H,4-9,15H2,1-3H3

InChI Key

GDERRYVFBDDLQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2CC2CN

Origin of Product

United States

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